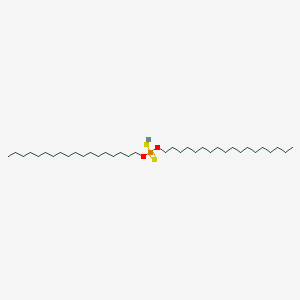
1,4-Dichloro-2-methoxy-5-nitrobenzene
Overview
Description
1,4-Dichloro-2-methoxy-5-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrobenzene derivatives and their reactions, which can provide insights into the behavior of similar compounds. For instance, the reaction of diazomethane with a trihydroxy nitrobenzene derivative resulted in an unexpected product with a novel structure . This suggests that nitrobenzene derivatives can undergo unconventional reactions leading to diverse outcomes.
Synthesis Analysis
The synthesis of nitrobenzene derivatives can vary based on the substituents and the desired product. For example, 1,2-Dichloro-4-nitrobenzene was synthesized using chlorination of p-nitrochlorobenzene with KClO3-H2SO4, achieving a high yield under optimized conditions . This indicates that chlorination is a viable pathway for introducing chlorine substituents into the nitrobenzene ring. Although the synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene is not explicitly described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can significantly influence their physical properties and reactivity. For instance, the crystal structures of three homologous dialkoxy ethynylnitrobenzenes displayed great diversity despite subtle changes in molecular structure . This highlights the importance of molecular structure analysis in understanding the properties of such compounds. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the case of the methoxyimine N-oxide derivative .
Chemical Reactions Analysis
Nitrobenzene derivatives can participate in a variety of chemical reactions. Tele nucleophilic aromatic substitutions have been observed in trichloromethyl nitrobenzene derivatives, leading to the formation of methoxy-substituted products . Additionally, 1,2-dichloro-4,5-dinitrobenzene reacts with amines to give monosubstituted nitro products, with the possibility of further substitution under different conditions . These studies demonstrate the reactivity of nitrobenzene derivatives towards nucleophilic agents and the potential for diverse substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For example, the length of the alkoxy chain in dialkoxy ethynylnitrobenzenes affected the crystal system in which the compounds crystallized . The presence of different substituents can also affect properties such as solubility, melting point, and reactivity. While the specific properties of 1,4-Dichloro-2-methoxy-5-nitrobenzene are not detailed in the provided papers, the studies on related compounds suggest that substituents play a crucial role in determining these properties.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- A study on the synthesis of 4-Methoxyphenol discusses a method involving 4-methoxy-1-nitrobenzene, an analog of 1,4-Dichloro-2-methoxy-5-nitrobenzene, highlighting its application in organic synthesis (Jian, 2000).
- Research on substituted methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, demonstrates their structural and physical properties, which can be relevant to understanding the applications of 1,4-Dichloro-2-methoxy-5-nitrobenzene in material science (Fun et al., 1997).
Chemical Analysis and Molecular Interaction Studies :
- A study on Abraham model solute descriptors for dichloronitrobenzenes, including 1,4-dichloro-2-nitrobenzene, provides insights into their solubility and interactions in organic solvents, which can be extrapolated to 1,4-Dichloro-2-methoxy-5-nitrobenzene (Brumfield et al., 2015).
Nucleophilic Substitution Reactions :
- Research on the ortho:para ratio in aromatic nucleophilic substitution, including studies on 2,4-dichloro-1-nitrobenzenes, sheds light on the reaction mechanisms that may be applicable to 1,4-Dichloro-2-methoxy-5-nitrobenzene (Bamkole et al., 1973).
Electron Spectroscopy and Molecular Structure Analysis :
- Studies on the electronic spectra of nitrobenzenes with electron donor substituents, like 1,4-Dichloro-2-methoxy-5-nitrobenzene, provide insights into their electronic properties, which can be vital for applications in electronics or photonics (Corbett, 1967).
Crystallography and Solid-State Chemistry :
- Research on the crystal structure of various nitrobenzene derivatives, such as 1,3-dichloro-5-nitrobenzene, offers a deeper understanding of molecular interactions and stability, which is important for the development of new materials or drugs (Bosch et al., 2022).
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies :
- Multinuclear magnetic resonance spectroscopic studies of substituted anisoles, like 4-nitroanisole and its derivatives, provide data on chemical shifts and molecular interactions that could be relevant to understanding the properties of 1,4-Dichloro-2-methoxy-5-nitrobenzene (Pandiarajan et al., 1994).
properties
IUPAC Name |
1,4-dichloro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWQGRGSAQPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547309 | |
| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-methoxy-5-nitrobenzene | |
CAS RN |
17801-99-9 | |
| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65SHM9BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















